Tert-butyl 4-aminoazocane-1-carboxylate
Overview
Description
Tert-butyl 4-aminoazocane-1-carboxylate is a chemical compound with the CAS Number: 1934460-77-1 . It has a molecular weight of 228.33 .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-aminoazocane-1-carboxylate is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(13)7-9-14/h10H,4-9,13H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 4-aminoazocane-1-carboxylate is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, closely related to tert-butyl 4-aminoazocane-1-carboxylate, are versatile in synthetic organic chemistry. They are used for nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. Additionally, they are involved in radical reactions like oxygenation, halogenation, carbohalogenation, and aryl-aryl coupling, facilitated by tert-butyloxycarbonylazo groups (Jasch et al., 2012).
Peptide Synthesis
In peptide synthesis, compounds like tert-butyl 4-aminoazocane-1-carboxylate are used as intermediates. For example, N-tert-butoxycarbonyl-L-valine reacts with carboxylic acid hydrazides to yield 4-terrtutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, which are essential in peptide bond formation (Lkizler et al., 1996).
Enzyme Inhibition
Tert-butyl compounds like 4-aminoazocane-1-carboxylate can be used to synthesize oligo(L-gamma-glutamyl) conjugates that inhibit enzymes like human thymidylate synthase. Such compounds are synthesized using a tert-butyl group as a carboxyl protecting group (Pawełczak et al., 1989).
Natural Product Synthesis
Tert-alkyl amino hydroxy carboxylic acids, which include tert-butyl 4-aminoazocane-1-carboxylate, are significant in synthesizing biologically active natural products. An oxazolone-mediated ene-type reaction with enol ethers followed by NaBH4 reduction is a common method used in such syntheses (Mosey et al., 2008).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to tert-butyl 4-aminoazocane-1-carboxylate, are versatile for the asymmetric synthesis of amines. They are prepared in high yields and activate imines for the addition of various nucleophiles. They are particularly significant in synthesizing enantioenriched amines and alpha-trifluoromethyl amines (Ellman et al., 2002).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-aminoazocane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(13)7-9-14/h10H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRVZPXAHIAGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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